

What are the chemical properties of Anhydrolutein III

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anhydrolutein III*

Cat. No.: *B1148411*

[Get Quote](#)

Anhydrolutein III: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrolutein III, a dehydro-derivative of the xanthophyll carotenoid lutein, is a molecule of increasing interest in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of the known chemical properties of **Anhydrolutein III**, including its structural characteristics, physicochemical properties, and synthesis. Detailed experimental protocols for its analysis and purification are presented, alongside a discussion of its metabolic origins and potential biological activities. This document aims to serve as a comprehensive resource for professionals engaged in the research and development of carotenoid-based compounds.

Chemical Properties of Anhydrolutein III

Anhydrolutein III, systematically named (3R)-3',4'-Didehydro- β,β -caroten-3-ol, is a carotenoid distinguished by the presence of a hydroxyl group at the C3 position and an additional double bond in the 3',4' position of one of its β -rings. This structural modification significantly influences its chemical and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of **Anhydrolutein III** is provided in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₄₀ H ₅₄ O	[1] [2]
Molecular Weight	550.86 g/mol	[1] [2]
CAS Registry Number	752-29-4	[1] [2]
Melting Point	140-142 °C	[2]
Boiling Point (Predicted)	686.0 ± 34.0 °C	[1]
Density (Predicted)	0.982 ± 0.06 g/cm ³	[1]
pKa (Predicted)	14.90 ± 0.70	[1]

Spectroscopic Data

While a complete, publicly available NMR spectral assignment for **Anhydrolutein III** is not readily available, general principles of carotenoid NMR spectroscopy can be applied for its characterization. The UV-Vis spectrum, crucial for identifying the chromophore, is characterized by absorption maxima typical for a conjugated polyene system.

UV-Vis Spectroscopy: The extended system of conjugated double bonds in **Anhydrolutein III** results in strong absorption in the visible region of the electromagnetic spectrum. The exact absorption maxima (λ_{max}) are solvent-dependent but are expected to be in the range of 400-500 nm.

Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of **Anhydrolutein III**, confirming its elemental composition.

Experimental Protocols

Synthesis of Anhydrolutein III

Anhydrolutein III is typically synthesized from its precursor, lutein, through an acid-catalyzed dehydration reaction.

Methodology:

- (3R,3'R,6'R)-Lutein is treated with a dilute aqueous acid in a water-miscible organic solvent. The reaction should be conducted as a single phase.
- The reaction is typically carried out overnight at ambient temperature.
- The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is neutralized, and the crude product is extracted with an organic solvent.
- The organic extract is washed, dried, and the solvent is evaporated to yield a mixture of anhydrolutein isomers.

Purification by Crystallization

The crude mixture of anhydrolutein isomers can be purified by crystallization to isolate **Anhydrolutein III**.

Methodology:

- Dissolve the crude mixture containing **Anhydrolutein III** in a suitable solvent, such as dichloromethane.
- Add a less polar solvent, like ethanol, to induce crystallization.
- Stir the mixture at room temperature for several hours to allow for crystal formation.
- Collect the crystals by filtration.
- Wash the crystals with a cold, non-polar solvent (e.g., hexane) to remove impurities.
- Dry the purified crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary analytical technique for the separation, identification, and quantification of **Anhydrolutein III**.


Methodology:

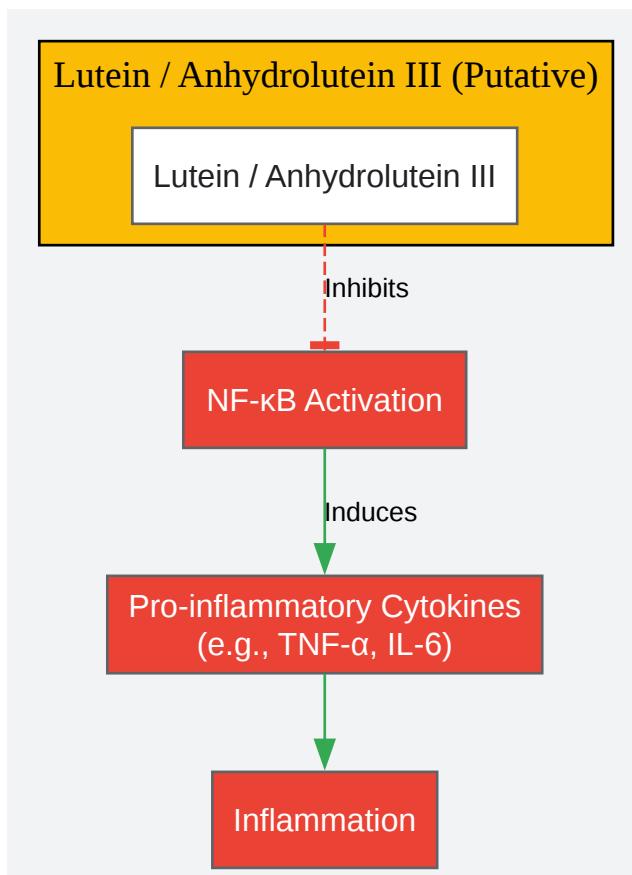
- Column: A C30 reversed-phase column is often effective for separating carotenoid isomers.
- Mobile Phase: A gradient of solvents is typically employed. For example, a mixture of methanol, methyl tert-butyl ether, and water can be used.
- Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the absorption maximum of **Anhydrolutein III** (around 450 nm).
- Identification: **Anhydrolutein III** is identified by its retention time and its characteristic UV-Vis spectrum compared to a standard.

Metabolic Pathway and Biological Activity

Metabolic Formation of Anhydrolutein

In some avian species, such as the zebra finch, anhydrolutein has been identified as a metabolic derivative of dietary lutein.^[3] This suggests an enzymatic dehydration process occurring in vivo. The exact enzymatic machinery responsible for this conversion is a subject of ongoing research.

[Click to download full resolution via product page](#)


Metabolic conversion of Lutein to **Anhydrolutein III**.

Antioxidant and Anti-inflammatory Properties

While direct studies on the biological activities of **Anhydrolutein III** are limited, research on its parent compound, lutein, provides significant insights. Lutein is a well-established antioxidant with potent anti-inflammatory effects. It is known to quench singlet oxygen and scavenge other reactive oxygen species.

A study comparing the antioxidant properties of a "dehydrolutein" (likely an anhydrolutein isomer) with lutein and zeaxanthin found that it exhibited significant singlet oxygen quenching capabilities. This suggests that **Anhydrolutein III** may also possess potent antioxidant activity.

The anti-inflammatory actions of lutein are attributed to its ability to modulate various signaling pathways, including the inhibition of NF- κ B activation and the reduction of pro-inflammatory cytokine production. It is plausible that **Anhydrolutein III** shares some of these anti-inflammatory properties due to its structural similarity to lutein.

[Click to download full resolution via product page](#)

Putative anti-inflammatory mechanism of **Anhydrolutein III**.

Stability

The stability of carotenoids is a critical factor for their application in pharmaceuticals and nutraceuticals. Carotenoids are susceptible to degradation by factors such as light, heat, oxygen, and acids. While specific stability data for **Anhydrolutein III** is not extensively documented, general principles of carotenoid stability apply. It is expected to be more stable in the absence of light and oxygen, and at lower temperatures. The additional double bond in **Anhydrolutein III** compared to lutein might influence its stability profile, a subject that warrants further investigation.

Conclusion

Anhydrolutein III is a naturally occurring or synthetically accessible derivative of lutein with potential biological activities. This guide has summarized its fundamental chemical properties and provided detailed experimental protocols for its synthesis, purification, and analysis. While research into its specific biological functions and stability is still emerging, the existing knowledge on related carotenoids suggests that **Anhydrolutein III** is a promising compound for further investigation in the context of drug development and nutritional science. Future research should focus on elucidating its complete spectroscopic profile, exploring its direct interactions with biological signaling pathways, and conducting comprehensive stability studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [What are the chemical properties of Anhydrolutein III]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1148411#what-are-the-chemical-properties-of-anhydrolutein-iii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com